Product packaging for 1H-thieno[3,2-c]pyrazole-5-carboxylic acid(Cat. No.:CAS No. 1313726-01-0)

1H-thieno[3,2-c]pyrazole-5-carboxylic acid

Cat. No.: B2588997
CAS No.: 1313726-01-0
M. Wt: 168.17
InChI Key: VZMXFSCEGDLKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Thienopyrazole Chemistry in Research

The exploration of thienopyrazoles, the class of compounds to which 1H-thieno[3,2-c]pyrazole-5-carboxylic acid belongs, is rooted in the broader history of pyrazole (B372694) and thiophene (B33073) chemistry. Pyrazoles and thiophenes are well-established pharmacophores known for their diverse biological activities. nih.gov The fusion of these two rings to form thienopyrazole scaffolds created a new class of bicyclic heterocycles with distinct chemical and biological profiles. nih.gov

Thienopyrazoles can exist as three structural isomers depending on the fusion of the thiophene and pyrazole rings: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole. nih.govmdpi.com Early research focused on the synthesis and characterization of these core structures. Over time, advancements in synthetic methodologies have enabled the creation of a wide array of derivatives, allowing for systematic investigation into their structure-activity relationships (SAR). nih.gov The development of synthetic routes, such as those starting from substituted pyrazole precursors, has been crucial for accessing these complex molecules in good yields. researchgate.net This has paved the way for more extensive biological evaluations and has solidified the place of thienopyrazoles as a significant scaffold in medicinal chemistry research. mdpi.com

Importance of the this compound Scaffold in Heterocyclic Research

The this compound scaffold is of particular interest in heterocyclic research due to the combination of the electron-rich thiophene ring and the pyrazole ring, which contains both acidic and basic nitrogen atoms. This fusion results in a unique electronic distribution and a rigid, planar structure that can effectively interact with biological targets such as enzymes and receptors. ontosight.aiontosight.ai

The carboxylic acid group at the 5-position is a key feature, providing a handle for further chemical modifications. It can be converted into esters, amides, and other functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. mdpi.com The ability to introduce various substituents on the scaffold allows researchers to modulate properties like solubility, lipophilicity, and target-binding affinity. This versatility makes the this compound framework a privileged structure in drug discovery, offering a robust platform for developing new therapeutic agents. semanticscholar.org

Overview of Key Research Areas for this compound Derivatives

Derivatives of the this compound scaffold have been investigated across several key research areas, primarily driven by their wide range of biological activities. researchgate.net The structural features of the thienopyrazole core have been exploited to design molecules with specific therapeutic actions. researchgate.net Major areas of investigation include oncology, infectious diseases, and inflammatory conditions.

The anticancer potential of thienopyrazole derivatives has been a significant focus, with many compounds demonstrating potent activity against various cancer cell lines. nih.govmdpi.com Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell growth and survival. mdpi.com Furthermore, these compounds have shown promise as antimicrobial and anti-inflammatory agents, highlighting the broad therapeutic potential of this chemical class. researchgate.netontosight.ai

Below is a table summarizing the key research findings for derivatives of this scaffold.

Research AreaKey FindingsExample Derivatives/Targets
Anticancer Derivatives have shown potent cytotoxic effects against various human cancer cell lines. nih.govmdpi.com The mechanism often involves the inhibition of kinases crucial for cell signaling and proliferation. mdpi.comGlycogen synthase kinase 3β (GSK-3β) inhibitors, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. mdpi.comsemanticscholar.org
Anti-inflammatory Certain derivatives exhibit anti-inflammatory properties.The specific mechanisms and derivatives are a subject of ongoing research.
Antimicrobial The scaffold has been used to develop compounds with activity against various pathogenic microorganisms. researchgate.netResearch has demonstrated efficacy against different bacterial and fungal strains. researchgate.net
Insecticidal Some pyrazole carboxylic acid derivatives have been evaluated for their insecticidal properties. researchgate.netCompounds have shown mortality against agricultural pests like Aphis fabae. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2S B2588997 1H-thieno[3,2-c]pyrazole-5-carboxylic acid CAS No. 1313726-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-thieno[3,2-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(11-4)2-7-8-3/h1-2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMXFSCEGDLKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1NN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Thieno 3,2 C Pyrazole 5 Carboxylic Acid and Its Analogues

Established Synthetic Routes to the 1H-Thieno[3,2-c]pyrazole Core

The construction of the fundamental 1H-thieno[3,2-c]pyrazole framework is a critical step in the synthesis of its carboxylic acid derivative. Established methods primarily rely on cyclocondensation and multi-component reactions, which offer efficient pathways to this fused heterocyclic system.

Cyclocondensation Reactions in Thienopyrazole Formation

Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like thieno[3,2-c]pyrazoles. These reactions typically involve the formation of the thiophene (B33073) ring onto a pre-existing pyrazole (B372694) core or vice-versa.

One of the most prominent methods for constructing the thiophene ring is the Gewald reaction . This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org For the synthesis of thieno[3,2-c]pyrazole precursors, a suitably functionalized pyrazole derivative can serve as the starting ketone component. The general mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Another important cyclocondensation strategy is the Thorpe-Ziegler reaction . This intramolecular cyclization of a dinitrile, followed by hydrolysis, yields a cyclic ketone. In the context of thieno[3,2-c]pyrazole synthesis, a pyrazole intermediate bearing two nitrile groups in appropriate positions can be cyclized to form the fused thiophene ring, which can then be further functionalized.

A notable example involves the synthesis of 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate derivatives. The synthetic pathway can be initiated from a substituted pyrazole, which undergoes a series of transformations to build the fused thiophene ring. For instance, a 5-aminopyrazole derivative can be utilized as a scaffold to construct the thiophene ring, leading to the desired thieno[3,2-c]pyrazole core with functionalities amenable to conversion into a carboxylic acid.

Multi-component Reactions for Core Synthesis

Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

The synthesis of substituted pyrazoles, the precursors for thieno[3,2-c]pyrazoles, can be efficiently achieved through MCRs. For example, a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield highly functionalized pyrazoles. These pyrazoles can then be subjected to further reactions to construct the fused thiophene ring.

A one-pot synthesis of pyrano[2,3-c]pyrazoles, which share a similar fused heterocyclic structure, has been reported using a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile. This highlights the potential of MCRs in the synthesis of related fused pyrazole systems and suggests the possibility of adapting such strategies for the direct synthesis of the thieno[3,2-c]pyrazole core.

Reaction TypeKey ReactantsProduct TypeReference
Gewald ReactionKetone/Aldehyde, α-Cyanoester, Sulfur, Base2-Aminothiophene wikipedia.orgorganic-chemistry.org
Thorpe-Ziegler ReactionDinitrileCyclic Ketone
Multi-component ReactionAldehyde, Malononitrile, HydrazineFunctionalized Pyrazole

Advanced Strategies for the Introduction of the Carboxylic Acid Moiety

Once the 1H-thieno[3,2-c]pyrazole core is established, the next crucial step is the introduction of the carboxylic acid group at the 5-position. This can be accomplished through either the conversion of an existing functional group or by direct carboxylation of the heterocyclic ring.

Functional Group Interconversion Approaches

A common and reliable method for introducing a carboxylic acid is through the hydrolysis of a corresponding ester or nitrile. The synthesis of methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate has been reported. lookchem.com This ester can serve as a direct precursor to the desired carboxylic acid via a straightforward hydrolysis reaction, typically under acidic or basic conditions. Basic hydrolysis, for instance, using sodium hydroxide followed by acidification, is a standard procedure for this transformation.

Another approach involves the oxidation of a suitable precursor, such as a hydroxymethyl or an aldehyde group at the 5-position of the thieno[3,2-c]pyrazole ring.

Direct Carboxylation Methods

Direct carboxylation of C-H bonds is an attractive and atom-economical strategy for the synthesis of carboxylic acids. Recent advancements in catalysis have enabled the direct carboxylation of various aromatic and heteroaromatic compounds using carbon dioxide (CO2) as a C1 source.

For thiophene derivatives, palladium-catalyzed carboxylation has been investigated. The mechanism is proposed to involve the cleavage of a C-H bond and the insertion of CO2 into the resulting metal-carbon bond. While this method has been explored for thiophene itself, its application to the more complex thieno[3,2-c]pyrazole system presents an area for further research. The regioselectivity of the carboxylation would be a key challenge to address in this fused ring system.

Stereoselective Synthesis of Chiral 1H-Thieno[3,2-c]pyrazole-5-carboxylic Acid Analogs

The development of stereoselective methods to synthesize chiral molecules is of paramount importance in drug discovery. The synthesis of enantiomerically pure chiral analogs of this compound can be approached through several strategies, although specific examples for this exact scaffold are still emerging.

One potential strategy involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the thieno[3,2-c]pyrazole core or a precursor, directing a subsequent reaction to proceed stereoselectively. After the desired stereocenter is established, the auxiliary can be removed. Sulfur-based chiral auxiliaries, for instance, have been successfully employed in various asymmetric syntheses. scielo.org.mx

Another powerful approach is organocatalysis . Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, can catalyze enantioselective reactions. For example, organocatalyzed asymmetric synthesis of pyrano[2,3-c]pyrazoles has been reported, demonstrating the feasibility of applying this methodology to related fused pyrazole systems. nih.gov An asymmetric Michael addition-Thorpe-Ziegler tandem reaction catalyzed by a cinchona derivative has been used to produce chiral dihydropyrano[2,3-c]pyrazoles with high enantioselectivity. nih.gov This suggests that similar strategies could be developed for the stereoselective construction of the thieno[3,2-c]pyrazole core.

Furthermore, asymmetric metal catalysis could be employed. Chiral metal complexes can catalyze a variety of enantioselective transformations. For instance, palladium-catalyzed asymmetric C-H functionalization is a rapidly developing field that could potentially be applied to the stereoselective synthesis of chiral thieno[3,2-c]pyrazole derivatives.

StrategyDescriptionPotential Application
Chiral AuxiliariesTemporary attachment of a chiral group to guide a stereoselective reaction.Asymmetric alkylation or other functionalization of the thieno[3,2-c]pyrazole core.
OrganocatalysisUse of small chiral organic molecules to catalyze enantioselective reactions.Asymmetric cyclocondensation or multi-component reactions to form the chiral core.
Asymmetric Metal CatalysisEmployment of chiral metal complexes to catalyze stereoselective transformations.Enantioselective C-H functionalization or cross-coupling reactions.

Asymmetric Synthesis Techniques

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical agents. For pyrazole-containing compounds, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. While specific literature detailing the asymmetric synthesis of this compound is limited, general strategies for related pyrazole structures provide a foundational understanding.

Organocatalytic approaches often utilize chiral amines, thioureas, or squaramides to catalyze enantioselective reactions. For instance, the asymmetric synthesis of pyranopyrazoles has been achieved through organocatalyzed domino reactions, yielding products with high enantiomeric excess nih.gov. These reactions often proceed through a Michael addition followed by cyclization, where the chiral catalyst orchestrates the stereochemical outcome. The principles demonstrated in these syntheses could potentially be adapted for the asymmetric construction of the thieno[3,2-c]pyrazole core or the introduction of a chiral center in a substituent attached to the carboxylic acid.

Chiral Auxiliary and Catalyst-Based Methods

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral pyrazole derivatives, tert-butanesulfinamide has been employed as an effective chiral auxiliary nih.gov. The synthetic sequence typically involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinyl imine, followed by a stereoselective addition reaction and subsequent removal of the auxiliary nih.gov. This methodology offers a viable pathway for the asymmetric synthesis of precursors to chiral this compound derivatives.

In addition to chiral auxiliaries, the development of chiral catalysts is crucial for asymmetric synthesis. Chiral rhodium(III) complexes have been designed as "chiral-at-metal" catalysts for various asymmetric transformations mdpi.com. These catalysts, where the stereogenicity resides at the metal center, have shown high efficiency and enantioselectivity in reactions such as α-halogenation of N-acyl pyrazoles mdpi.com. Such catalytic systems could potentially be applied to the asymmetric functionalization of the thieno[3,2-c]pyrazole scaffold.

MethodCatalyst/AuxiliaryKey TransformationEnantioselectivityReference
OrganocatalysisCinchona Alkaloid DerivativesTandem Michael addition-Thorpe-Ziegler reactionUp to >99% ee nih.gov
Chiral Auxiliarytert-ButanesulfinamideStereoselective addition to chiral sulfinyl imineHigh diastereoselectivity nih.gov
Metal CatalysisChiral Rhodium(III) ComplexesAsymmetric α-halogenationUp to >99% ee mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the development of sustainable catalysts and the use of environmentally benign reaction media.

Catalyst Development for Sustainable Synthesis

A key aspect of green chemistry is the development of catalysts that are efficient, recyclable, and environmentally friendly. For the synthesis of pyrazole derivatives, various sustainable catalysts have been explored. For instance, a recyclable SnO–CeO2 nanocomposite has been utilized as a heterogeneous catalyst for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, demonstrating the potential for sustainable production of pyrazole-containing compounds springerprofessional.de. Similarly, cobalt nanoparticles have been employed as a recyclable catalyst for the synthesis of pyranopyrazole derivatives researchgate.net. These examples highlight the trend towards using heterogeneous and nanocatalysts that can be easily recovered and reused, thereby reducing waste and cost. The application of such catalysts to the synthesis of this compound could significantly enhance the sustainability of its production.

Solvent-Free and Aqueous Medium Approaches

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of alternative reaction media, such as water, or performing reactions under solvent-free conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often allows for solvent-free reactions with significantly reduced reaction times and energy consumption rsc.orgnih.govnih.govresearchgate.net. The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation under solvent-free conditions nih.govnih.govresearchgate.net.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields, often in aqueous media nih.govarabjchem.orgnih.gov. The use of ultrasound has been applied to the synthesis of pyrazole and pyranopyrazole derivatives, demonstrating the feasibility of conducting these reactions in environmentally friendly solvents like water and ethanol nih.govarabjchem.orgnih.gov. These solvent-free and aqueous-based methods offer promising avenues for the green synthesis of this compound.

Green Chemistry ApproachCatalyst/TechniqueKey AdvantagesReference
Sustainable CatalysisSnO–CeO2 NanocompositeRecyclable, efficient for one-pot synthesis springerprofessional.de
Sustainable CatalysisCobalt NanoparticlesRecyclable, high efficiency researchgate.net
Solvent-Free SynthesisMicrowave IrradiationReduced reaction time, energy efficient, no solvent rsc.orgnih.govnih.govresearchgate.net
Aqueous Medium SynthesisUltrasound IrradiationUse of water as a solvent, enhanced reaction rates nih.govarabjchem.orgnih.gov

Synthetic Modifications for Derivatization of the Thieno[3,2-c]pyrazole Core

Substituent Effects on Reaction Selectivity

The derivatization of the thieno[3,2-c]pyrazole core is crucial for exploring the structure-activity relationships of its analogues. The regioselectivity of these derivatization reactions is significantly influenced by the electronic and steric properties of the substituents already present on the heterocyclic ring system.

In electrophilic aromatic substitution reactions, the nature of the substituent dictates the position of the incoming electrophile. Electron-donating groups generally direct ortho- and para-substitution and activate the ring towards electrophilic attack, while electron-withdrawing groups are typically meta-directing and deactivate the ring libretexts.orglibretexts.org. For the thieno[3,2-c]pyrazole system, these general principles apply, but the fused nature of the rings introduces additional complexity.

A study on the regioselective C6-arylation of the thieno[3,2-c]pyrazole core using a palladium catalyst demonstrated high selectivity for the C6 position over the C5 position. This selectivity is likely influenced by the electronic properties of the fused ring system and the specific catalytic cycle. The nature of the substituent at the 3-position can also impact the reactivity and selectivity of such transformations. Understanding these substituent effects is critical for the rational design and synthesis of new this compound derivatives with desired functionalities at specific positions. For instance, the electronic nature of substituents on a thieno[3,2-c]pyridine ring system has been shown to have a predominant effect on its fluorescence properties, highlighting the influence of substituents on the physicochemical characteristics of the molecule nih.gov.

Post-Cyclization Functionalization Strategies

Following the successful construction of the this compound core, a variety of functionalization strategies can be employed to synthesize a diverse library of analogues. These modifications typically target the carboxylic acid group at the 5-position, the amino group at the 3-position (if present), the pyrazole nitrogen atoms, and the carbon atoms of the thiophene ring.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety at the 5-position is a versatile handle for the introduction of various substituents, most commonly through the formation of amides and esters.

Amide Bond Formation: The conversion of the carboxylic acid to an amide is a widely utilized strategy in the development of thienopyrazole-based therapeutic agents, such as Aurora kinase inhibitors. For instance, derivatives of 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylic acid can be coupled with a range of amines to yield the corresponding carboxamides. A notable example is the synthesis of 3-(4-morpholin-4-yl-benzoylamino)-1H-thieno(3,2-c)pyrazole-5-carboxylic acid ((S)-1-phenyl-2-pyrrolidin-1-yl-ethyl)-amide, a potent Aurora kinase inhibitor nih.gov. This transformation is typically achieved using standard peptide coupling reagents.

Esterification: The carboxylic acid can also be converted to its corresponding ester. The methyl ester of 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylic acid is a commercially available derivative, indicating that esterification is a straightforward modification of this scaffold lookchem.com.

Modification of the 3-Amino Group

For analogues bearing a 3-amino substituent, this group provides a further point for diversification through N-acylation and N-sulfonylation reactions. In the pursuit of novel glycogen synthase kinase 3β (GSK-3β) inhibitors, researchers have successfully modified 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine.

N-Acylation and N-Sulfonylation: The 3-amino group can be readily acylated or sulfonylated by reacting the parent amine with various acyl chlorides or sulfonyl chlorides. This approach has been used to introduce a range of substituents, which have been shown to be important for the biological activity of these compounds as GSK-3β inhibitors semanticscholar.org.

Starting MaterialReagentProduct
5-bromo-1H-thieno[3,2-c]pyrazol-3-amineAcyl ChlorideN-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)acetamide
5-bromo-1H-thieno[3,2-c]pyrazol-3-amineSulfonyl ChlorideN-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)benzenesulfonamide

Functionalization of the Thiophene Ring

The thiophene ring of the thieno[3,2-c]pyrazole system can be functionalized through carbon-carbon bond-forming reactions, such as the Suzuki coupling.

Suzuki Coupling: A key strategy for the diversification of the thieno[3,2-c]pyrazole core is the palladium-catalyzed Suzuki coupling reaction. This has been effectively demonstrated in the synthesis of GSK-3β inhibitors, where a bromo-substituted thienopyrazole is coupled with various pyridylboronic acids. This reaction allows for the introduction of a range of aryl and heteroaryl groups at the 6-position of the thiophene ring, which has been shown to be a critical modification for achieving potent inhibitory activity semanticscholar.org. A more general method for the regioselective C6-arylation of the thieno[3,2-c]pyrazole scaffold has also been reported, highlighting the broad applicability of this approach researchgate.net.

SubstrateCoupling PartnerProduct
N-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)acetamidePyridin-3-ylboronic acidN-(5-(pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)acetamide
N-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)acetamidePyridin-4-ylboronic acidN-(5-(pyridin-4-yl)-1H-thieno[3,2-c]pyrazol-3-yl)acetamide

N-Alkylation of the Pyrazole Ring

The nitrogen atoms of the pyrazole ring are also amenable to functionalization, primarily through alkylation. While specific examples for this compound are not extensively detailed in the literature, general methods for the N-alkylation of pyrazoles are well-established and can be applied to this system. These reactions typically involve the deprotonation of the pyrazole nitrogen with a suitable base, followed by reaction with an alkyl halide. This strategy allows for the introduction of various alkyl and substituted alkyl groups, further expanding the chemical diversity of the thienopyrazole library.

Advanced Spectroscopic and Spectrometric Analysis of 1h Thieno 3,2 C Pyrazole 5 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, provide invaluable information regarding the molecular framework, connectivity, and stereochemistry.

In the ¹H NMR spectrum of a typical this compound derivative, the protons of the bicyclic core exhibit characteristic chemical shifts. The proton on the pyrazole (B372694) ring is expected to appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms and the fused thiophene (B33073) ring. The proton on the thiophene ring will also resonate in the aromatic region, with its precise chemical shift influenced by the substituents on the pyrazole and thiophene rings. The carboxylic acid proton, if present and not exchanged with a deuterated solvent, would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is typically observed in the range of 160-180 ppm. The quaternary carbons of the fused ring system will also have distinct chemical shifts, which can be assigned with the help of 2D NMR techniques. The chemical shifts of the carbons in the pyrazole and thiophene rings are sensitive to the electronic effects of any substituents present.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Core

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazole-H 7.5 - 8.5 s
Thiophene-H 7.0 - 8.0 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Core

Carbon Predicted Chemical Shift (ppm)
C=O 160 - 180
Pyrazole-C 110 - 150
Thiophene-C 120 - 140

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For substituted derivatives of this compound, COSY spectra would show correlations between vicinal protons on any aliphatic or aromatic side chains.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound derivatives, HRMS would be used to confirm the expected molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Electron ionization (EI) mass spectrometry typically leads to the fragmentation of the molecular ion. The analysis of these fragment ions provides valuable structural information. For this compound derivatives, common fragmentation pathways would likely involve the loss of the carboxylic acid group as CO₂ and H₂O. The stability of the fused thienopyrazole ring system would likely result in a prominent molecular ion peak and characteristic fragments arising from the cleavage of substituent groups.

Table 3: Expected Key Fragment Ions for this compound

Fragment Description
[M]+• Molecular ion
[M-COOH]+ Loss of the carboxylic acid group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid would be expected around 1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic protons and C=C and C=N stretching vibrations within the heterocyclic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The conjugated π-system of the thienopyrazole core is expected to give rise to strong absorptions in the UV region. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the ring system.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad
C=O (Carboxylic Acid) 1680 - 1720 Strong, Sharp
C-H (Aromatic) 3000 - 3100 Medium

X-ray Crystallography for Solid-State Structural Determination

The analysis of this derivative, crystallized from dimethylformamide, revealed a monoclinic crystal system with the space group P21/c. cardiff.ac.uk The asymmetric unit of the crystal structure was found to contain one molecule of the title compound and one molecule of the dimethylformamide solvent. cardiff.ac.uk The crystallographic data provides a foundation for a detailed discussion of the molecule's conformation and the intermolecular forces that dictate its packing in the solid state.

Interactive Table: Crystallographic Data for a Representative Thiophene-Containing Pyrazole Carboxamide Derivative

ParameterValue
Empirical FormulaC22H10Br4N4O3S
Formula Weight746.03
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.3725(6)
b (Å)20.0436(12)
c (Å)15.3281(11)
α (°)90
β (°)102.896(6)
γ (°)90
Volume (ų)2806.9(3)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)5.75

Data sourced from the crystallographic study of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. cardiff.ac.uk

The solid-state structure of the aforementioned thienyl-pyrazole derivative reveals a complex and specific molecular conformation. The molecule comprises several ring systems: a tetrabromodioxoisoindolinyl group, a pyrazolyl ring, a thiophenyl ring, and a phenyl ring. cardiff.ac.uk The pyrazolyl and thiophenyl fragments, along with the carboxamide linker, are nearly co-planar, with a twist angle of 13.9(3)° between the two rings. cardiff.ac.uk In contrast, the tetrabromodioxoisoindolinyl and phenyl ring systems are oriented almost perpendicularly to this central plane. cardiff.ac.uk

The crystal packing is stabilized by a network of intermolecular interactions. A significant N–H···O hydrogen bond is observed between the carboxamide nitrogen and an oxygen atom of a neighboring molecule, with an N···O distance of 2.808(6) Å. cardiff.ac.uk Additionally, weaker C–H···O interactions contribute to linking molecules along the direction. cardiff.ac.uk

Structure Activity Relationship Sar Studies of 1h Thieno 3,2 C Pyrazole 5 Carboxylic Acid Scaffolds

Impact of Substituents on Biological Recognition and Affinity

The biological activity of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Modifications can influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition and binding affinity.

The pyrazole (B372694) ring of the thieno[3,2-c]pyrazole scaffold contains two nitrogen atoms, N1 and N2. The N1-H is a hydrogen bond donor and a site for substitution. Alkylation or arylation at this position is a common strategy to modulate the compound's properties.

N-Alkylation and N-Arylation: The substitution at the N1 position can significantly impact ligand orientation in the target's binding pocket. For unsymmetrical pyrazoles, N-alkylation is often controlled by steric factors, favoring substitution at the less hindered nitrogen atom. semanticscholar.org In the context of kinase inhibition, small alkyl groups or substituted phenyl rings at N1 can enhance potency by forming favorable interactions or by positioning other key functional groups for optimal binding. For example, in a series of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors based on the thieno[3,2-c]pyrazol-3-amine scaffold, various substituents at the N1 position were explored, though the primary focus of SAR was on other parts of the molecule. nih.gov

Impact on Physicochemical Properties: Modification at the pyrazole nitrogen eliminates the N-H hydrogen bond donor capability, which can alter solubility and membrane permeability. This position is often used to attach larger side chains designed to probe deeper pockets within a target protein or to attach solubility-enhancing groups.

The thiophene (B33073) portion of the scaffold offers positions for substitution that can be exploited to enhance target affinity and selectivity. The C3 and C6 positions are particularly important sites for modification.

Substitution at C3: In many kinase inhibitors, the C3 position is decorated with an amino group, which is then further functionalized. Studies on GSK-3β inhibitors have shown that acyl and sulfonyl groups attached to a 3-amino substituent play a critical role in activity. For instance, isobutyryl and cyclopropanecarbonyl groups at this position led to potent inhibitors, while sulfonamide groups were generally not preferred, resulting in a significant loss of activity. semanticscholar.org

The table below summarizes SAR findings from a study on thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors, illustrating the impact of C3-substituents.

Compound IDC3-Amine Substituent (R)C5-Pyridine SubstituentGSK-3β IC50 (nM)
16a Cyclopropanecarbonyl4-pyridyl4.4
16b Isobutyryl4-pyridyl3.1
16c Benzoyl4-pyridyl89.9
16d Phenylsulfonyl4-pyridyl>10000
17a Cyclopropanecarbonyl3-phenyl-4-pyridyl16.5
17b Isobutyryl3-phenyl-4-pyridyl13.0
Data sourced from a study on GSK-3β inhibitors. semanticscholar.org

The carboxylic acid group at the C5 position is a key functional handle. It can act as a hydrogen bond donor and acceptor and can form strong ionic interactions with positively charged residues like arginine or lysine (B10760008) in a binding site.

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide is a common modification. This neutralizes the charge and alters the hydrogen bonding profile. In a series of Aurora kinase inhibitors, the C5-carboxylic acid was converted into a complex amide, linking to an (S)-1-phenyl-2-pyrrolidin-1-yl-ethyl moiety. nih.gov This large substituent was essential for achieving high potency, demonstrating that the C5 position can be used to introduce significant structural complexity to engage with the target protein. nih.gov

Replacement with Carboxamides: In other related heterocyclic systems, replacing a carboxylic acid with a carboxamide has been shown to be a successful strategy. For instance, various thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for anticancer activity, showing that the nature of the amide substituent is critical for potency. mdpi.com This suggests that for the this compound scaffold, a library of amide derivatives would be a logical step in SAR exploration.

Conformational Requirements for Optimal Interaction with Biological Targets

The rigid, planar nature of the fused 1H-thieno[3,2-c]pyrazole ring system serves as an excellent anchor, pre-organizing the appended functional groups into a defined conformational space. This reduces the entropic penalty upon binding to a biological target. Molecular docking studies have provided insight into the optimal conformation for binding.

Bioisosteric Replacements within the 1H-Thieno[3,2-c]pyrazole Framework

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile.

Thiophene Ring Bioisosteres: The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.govpsu.edunih.gov This substitution can alter metabolic stability and electronic properties while maintaining similar steric bulk. Conversely, the thiophene ring in the thieno[3,2-c]pyrazole scaffold could be replaced by other five-membered rings like furan (B31954) or even a phenyl ring (to give an indazole derivative) to fine-tune activity. researchgate.net

Pyrazole Ring Bioisosteres: The pyrazole ring can be considered a bioisostere for other heterocycles like imidazole (B134444) or 1,2,3-triazole. researchgate.net Such replacements would alter the hydrogen bonding pattern and dipole moment of the scaffold, potentially leading to new interactions with the target.

Carboxylic Acid Bioisosteres: The C5-carboxylic acid is a prime candidate for bioisosteric replacement to address issues with pKa, cell permeability, and metabolic liability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid but have different physicochemical properties.

Scaffold Hopping and Fragment-Based Design Approaches

Scaffold Hopping: This strategy involves making significant changes to the core structure of a molecule while retaining the three-dimensional arrangement of key binding features. psu.edunih.gov The 1H-thieno[3,2-c]pyrazole scaffold could be a product of a scaffold hop from another bicyclic system, or it could serve as the starting point for discovering new chemotypes. For instance, a known pyrimidine-based kinase inhibitor could be "hopped" to a thienopyrazole scaffold to improve properties or escape existing patent space. A successful example of this strategy involved converting a pyrimidine (B1678525) core to a pyrazole core to develop potent inhibitors of Dual Leucine Zipper Kinase (DLK). researchgate.net

Fragment-Based Design: In this approach, small molecular fragments that bind weakly to a target are identified and then grown or linked together to produce a high-affinity ligand. The unsubstituted 1H-thieno[3,2-c]pyrazole core itself can be considered a valuable fragment. nih.govbiosynth.com Its rigid structure and synthetic tractability make it an ideal starting point for elaboration. The development of potent kinase inhibitors, where substituents are systematically added to the core to engage different parts of the ATP binding site, is an example of a fragment-based or scaffold-oriented design approach. semanticscholar.orgnih.gov

Mechanistic Biological Investigations of 1h Thieno 3,2 C Pyrazole 5 Carboxylic Acid and Its Analogs

Enzyme Inhibition Studies: Targeting Specific Kinases and Other Enzymes

Derivatives of the 1H-thieno[3,2-c]pyrazole core have been primarily investigated as inhibitors of protein kinases, a class of enzymes crucial for cellular signaling that are often dysregulated in diseases like cancer.

Aurora Kinase Inhibition Mechanisms

A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been identified as potent inhibitors of Aurora kinases. researchgate.netnih.gov These enzymes are key serine/threonine kinases that regulate crucial processes during cell division, including centrosome maturation, spindle formation, and cytokinesis. The inhibitory action of this thienopyrazole series has been demonstrated against both the Aurora-A enzyme and the proliferation of human colon cancer cell lines, such as HCT-116. researchgate.net

The mechanism of inhibition is attributed to the interaction of the thienopyrazole scaffold with the ATP-binding pocket of the kinase. A representative compound from this class, 3-(4-morpholin-4-yl-benzoylamino)-1H-thieno(3,2-c)pyrazole-5-carboxylic acid ((S)-1-phenyl-2-pyrrolidin-1-yl-ethyl)-amide, demonstrated inhibitory activity in the low nanomolar range in anti-proliferation assays, highlighting the potency of this chemical series. nih.gov The 3-aminopyrazole (B16455) moiety is considered a critical feature for this potent kinase inhibitory activity. researchgate.net

Compound ClassTarget EnzymeTarget CellsObserved Activity
3-amino-1H-thieno[3,2-c]pyrazole derivativesAurora-A KinaseHCT-116Potent enzymatic inhibition and anti-proliferative effects. researchgate.net
Representative Compound 38Not SpecifiedHCT-116Low nanomolar anti-proliferative activity. nih.gov

This table summarizes the reported inhibitory activities of the thieno[3,2-c]pyrazole class against Aurora kinases.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

While various pyrazole-containing heterocyclic compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specific studies detailing the activity of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid or its direct analogs against EGFR were not found in the available research literature. Investigations have been published on related but structurally distinct scaffolds, such as 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives, which have shown inhibitory activity against EGFR. nih.gov

P21-activated Kinase (PAK) Inhibition

In Vitro Enzymatic Assay Methodologies and Kinetic Analysis

The enzymatic activity of thieno[3,2-c]pyrazole derivatives against protein kinases is typically quantified using in vitro assays that measure the phosphorylation of a substrate. A common modern approach is the use of luminescence-based assays, such as the ADP-Glo™ kinase assay. This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.

The general protocol involves incubating the kinase (e.g., Aurora-A), a suitable peptide substrate (like Kemptide), and ATP in a buffered solution. The test compound is added at various concentrations to determine its inhibitory effect. After the reaction, a reagent is added to deplete the remaining ATP, and a second reagent converts the generated ADP into ATP, which then drives a luciferase-based reaction to produce a light signal. The reduction in signal in the presence of the inhibitor is used to calculate its potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Kinetic analysis can further elucidate the mechanism of inhibition. For potent inhibitors that operate under "tight binding" conditions (where the inhibitor concentration is close to the enzyme concentration), the IC50 value is dependent on the assay conditions. In such cases, the Cheng-Prusoff equation or more complex models are used to calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor for the enzyme. This requires precise knowledge of the enzyme concentration and the Michaelis constant (Km) of ATP for the kinase.

Cellular Pathway Modulation and Associated Phenotypes

The inhibition of key enzymes like Aurora kinases by 1H-thieno[3,2-c]pyrazole analogs translates into distinct effects on cellular pathways, leading to measurable changes in cell behavior, or phenotypes.

Cell Cycle Arrest Mechanisms

A primary cellular consequence of Aurora kinase inhibition by 1H-thieno[3,2-c]pyrazole derivatives is the disruption of the cell division cycle. researchgate.netnih.gov Aurora kinases are essential for the proper execution of mitosis. Inhibition of Aurora-A, for example, prevents mitotic entry and leads to defects in centrosome separation and spindle assembly, ultimately causing cells to arrest in the G2 or M phase of the cell cycle.

This phenotype is typically investigated using flow cytometry. In this method, cells treated with the compound are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the quantification of cells in different phases of the cycle (G0/G1, S, and G2/M). Treatment of cancer cells like HCT-116 with an effective Aurora kinase inhibitor from the thieno[3,2-c]pyrazole class is expected to result in a significant increase in the population of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population, providing clear evidence of a mitotic blockade. researchgate.net

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)65%15%20%
Thieno[3,2-c]pyrazole Analog (IC50)25%10%65%

This illustrative table shows a typical expected outcome from a flow cytometry cell cycle analysis of HCT-116 cells after treatment with a potent G2/M-arresting agent like an Aurora kinase inhibitor. Specific quantitative data for this compound analogs was not available in the cited literature.

Apoptosis Induction Pathways

Thienopyrazole compounds and their structural relatives, pyrazoles, have been shown to trigger programmed cell death, or apoptosis, through several distinct molecular pathways. Research into various pyrazole (B372694) derivatives indicates that a common mechanism involves the generation of reactive oxygen species (ROS). nih.gov An excess of ROS can lead to oxidative damage of essential cellular components like proteins, lipids, and nucleic acids, ultimately initiating apoptotic pathways. nih.gov This process is often accompanied by the activation of key executioner enzymes, such as caspase-3, which dismantle the cell in a controlled manner. waocp.org

Another critical pathway targeted by this class of compounds is the intrinsic apoptosis pathway, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been designed as potential inhibitors of the anti-apoptotic protein Bcl-2. nih.govrsc.org By inhibiting Bcl-2, these compounds allow pro-apoptotic proteins like Bax to become active, leading to mitochondrial dysfunction and the release of factors that drive apoptosis. nih.gov

Furthermore, specific analogs of the 1H-thieno[3,2-c]pyrazole scaffold have been identified as potent inhibitors of Aurora kinases. researchgate.netnih.gov These enzymes are critical for proper cell cycle progression, particularly during mitosis. Inhibition of Aurora kinases disrupts the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis, providing a direct mechanistic link between a specific molecular target and the induction of cell death for the thieno[3,2-c]pyrazole core structure. researchgate.netnih.gov

Impact on Cellular Proliferation (e.g., HCT-116 cell line studies)

The antiproliferative effects of 1H-thieno[3,2-c]pyrazole analogs have been demonstrated in various cancer cell lines, with specific data available for the human colorectal carcinoma cell line, HCT-116. A study focusing on a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives identified a representative compound, designated as compound 38 (3-(4-morpholin-4-yl-benzoylamino)-1H-thieno(3,2-c)pyrazole-5-carboxylic acid ((S)-1-phenyl-2-pyrrolidin-1-yl-ethyl)-amide), with potent antiproliferative activity. researchgate.netnih.gov

This compound exhibited inhibitory activity in the low nanomolar range in anti-proliferation assays and was shown to effectively block the cell cycle in HCT-116 cells. researchgate.netnih.gov Cell cycle arrest is a key mechanism for halting the uncontrolled division of cancer cells and can be a precursor to apoptosis. While many studies on HCT-116 cells investigate the effects of other classes of compounds, the findings for the thieno[3,2-c]pyrazole scaffold highlight its direct impact on this specific and widely studied cancer cell line. researchgate.netnih.govnih.govresearchgate.netbiomolther.org

Compound ClassSpecific AnalogCell LineObserved EffectReference
3-amino-1H-thieno[3,2-c]pyrazoleCompound 38HCT-116Low nanomolar anti-proliferative activity; cell cycle blockade. researchgate.netnih.gov

Target Identification and Validation Strategies for Thienopyrazole Ligands

Identifying the specific molecular targets of thienopyrazole ligands is crucial for understanding their mechanism of action and for developing more selective drugs. A combination of proteomics-based and genetic approaches is employed for this purpose.

Affinity chromatography is a powerful and widely used technique for target identification. nih.gov This method involves immobilizing a modified version of the small molecule (the "bait") onto a solid support, such as chromatography beads. stonybrookmedicine.edu When a complex mixture of proteins, like a cell lysate, is passed over these beads, proteins that bind to the small molecule are captured while non-binding proteins are washed away. nih.gov

To enhance the specificity and covalent capture of targets, a technique known as photo-affinity labeling is often used. nih.govstonybrookmedicine.edu In this approach, the small molecule probe is synthesized with a photoreactive group. After the probe binds to its target protein, exposure to UV light creates a permanent covalent bond, strengthening the interaction and facilitating the isolation of the target protein even after stringent washing steps. nih.gov

Following affinity capture, the bound proteins are eluted and identified using mass spectrometry-based proteomics. nih.gov This process can reveal both high-affinity primary targets and potential off-targets. As a case study for a related scaffold, photoaffinity labeling and affinity purification were successfully used to identify 14-3-3 proteins as the direct targets of a series of pyrazolone-based protein aggregation inhibitors. nih.gov This demonstrates the utility of the approach for identifying novel targets of heterocyclic compounds.

Once potential protein targets are identified through proteomic methods, genetic strategies are essential for validation. These approaches aim to confirm that modulating the identified target protein replicates the effect of the small molecule.

Modern gene-editing technologies, such as CRISPR-Cas9, allow for the precise knockout or modification of the gene encoding the putative target protein. If the knockout cells become resistant to the thienopyrazole compound or phenocopy its effects, it provides strong evidence that the protein is the correct target. Another common technique is RNA interference (RNAi), which reduces the expression of the target protein by degrading its messenger RNA (mRNA). Similar to gene knockout, observing a change in cellular response to the compound after RNAi knockdown helps validate the target. These genetic tools are critical for confirming that the interaction between the ligand and the identified protein is responsible for the observed biological activity.

Ligand-Receptor Interaction Profiling in Biological Systems

Understanding the precise interactions between a thienopyrazole ligand and its target receptor at the atomic level is key to optimizing its potency and selectivity. In silico molecular modeling and docking studies are invaluable tools for this purpose. nih.govresearchgate.net These computational methods predict how a small molecule fits into the binding site of a protein and which specific amino acid residues it interacts with.

For instance, structure-based drug design was used to develop thieno[3,2-c]pyrazol-3-amine derivatives as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). nih.gov Molecular modeling revealed that a key interaction involved a π-cation bond between the compound's 4-methylpyrazole (B1673528) moiety and the Arg141 residue in the GSK-3β active site. nih.gov Similarly, a ligand-based virtual screening protocol identified the thieno[3,2-c]quinoline scaffold, a related tricyclic system, as a potential inhibitor of the RET kinase, a target in medullary thyroid cancer. acs.org These computational profiles guide the synthesis of new analogs with improved binding affinity and provide a rational basis for the observed structure-activity relationships.

Preclinical In Vitro and In Vivo Biological Model Systems (Mechanistic Focus)

To translate initial findings into potential therapeutic applications, the mechanisms of thienopyrazole analogs must be studied in relevant biological models. These models range from cell-based in vitro systems to whole-organism in vivo studies.

For in vitro mechanistic studies, cancer cell lines remain a foundational tool. As noted, the HCT-116 colorectal cancer line was used to demonstrate the cell cycle-blocking effects of a thieno[3,2-c]pyrazole derivative. researchgate.netnih.gov For neuro-related targets, more specialized in vitro models are employed. For example, rat primary cortical neurons were used to confirm the neuroprotective effects of a thieno[3,2-c]pyrazole-based GSK-3β inhibitor against amyloid-beta-induced toxicity. nih.gov

In vivo models are essential for evaluating a compound's efficacy and pharmacokinetic properties in a whole organism. A significant finding for the thieno[3,2-c]pyrazole class was the use of a human leukemia (HL-60) xenograft tumor model in mice. researchgate.netnih.gov In this model, human cancer cells are implanted into immunodeficient mice, which then develop tumors. Treatment of these mice with the Aurora kinase inhibitor analog (compound 38 ) resulted in good efficacy, demonstrating that the compound's antiproliferative activity observed in vitro translates to an antitumor effect in a living system. researchgate.netnih.gov Such models are critical for preclinical validation and for understanding how a compound behaves systemically. nih.gov

Compound Class / ScaffoldIdentified/Proposed TargetSignificanceReference
3-amino-1H-thieno[3,2-c]pyrazoleAurora KinasesRegulators of mitosis; inhibition leads to cell cycle arrest and apoptosis. researchgate.netnih.gov
Thieno[3,2-c]pyrazol-3-amineGlycogen Synthase Kinase 3β (GSK-3β)Potential target for Alzheimer's disease. nih.gov
Thieno[3,2-c]quinolineRET KinaseProto-oncogene; target for medullary thyroid cancer. acs.org
Pyrazolone (related scaffold)14-3-3 ProteinsChaperone proteins involved in neurodegenerative disease. nih.gov

Cell-Based Screening Assays (e.g., Anti-proliferation Assays)

The thienopyrazole scaffold, including isomers like this compound, has been a subject of significant interest in medicinal chemistry due to its potential as a pharmacologically active agent. researchgate.netmdpi.com Analogs derived from the thieno[3,2-c]pyrazole core have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle progression. researchgate.net A series of novel 3-amino-1H-thieno[3,2-c]pyrazole derivatives demonstrated high potency in these enzymatic assays, leading to further investigation of their effects on cancer cells. researchgate.net

Anti-proliferation assays are fundamental cell-based screening tools used to evaluate the cytotoxic or cytostatic effects of a compound on cancer cell lines. In these studies, a representative compound from the 3-amino-1H-thieno[3,2-c]pyrazole series showed inhibitory activity in the low nanomolar range in an anti-proliferation assay and was found to block the cell cycle in the HCT-116 colon cancer cell line. researchgate.net

While specific anti-proliferation data for this compound is not detailed in the provided sources, extensive screening has been performed on its structural isomer, a thieno[2,3-c]pyrazole derivative known as Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide). researchgate.netmdpi.comnih.gov High-throughput screening of a small molecule library identified Tpz-1 as having potent and selective cytotoxic effects against a broad panel of human cancer cell lines. researchgate.netmdpi.comnih.gov The compound consistently induced cell death at low micromolar concentrations across 17 different cancer cell lines, while showing greater selectivity compared to non-cancerous human fibroblast cells. researchgate.netnih.gov

The detailed findings for the analog Tpz-1 highlight the potential of the broader thienopyrazole class. Tpz-1 was found to interfere with cell cycle progression, modulate the phosphorylation of key signaling kinases, and disrupt the formation of microtubules and the mitotic spindle. researchgate.netmdpi.com

Table 1: Anti-proliferative Activity of Thieno[2,3-c]pyrazole Analog (Tpz-1) Across Various Human Cancer Cell Lines mdpi.comnih.gov

Cell LineCancer TypeIC₅₀ (µM) after 72h Exposure
HL-60Acute Promyelocytic Leukemia0.19
MOLM-13Acute Myeloid Leukemia0.22
MV-4-11Acute Myeloid Leukemia0.23
K-562Chronic Myeloid Leukemia0.30
JurkatAcute T-cell Leukemia0.40
CCRF-CEMAcute Lymphoblastic Leukemia0.45
BT-549Breast Ductal Carcinoma0.81
MDA-MB-231Breast Adenocarcinoma0.88
T-47DBreast Ductal Carcinoma1.01
MCF-7Breast Adenocarcinoma1.10
Caco-2Colorectal Adenocarcinoma1.10
HCT-116Colorectal Carcinoma1.20
HT-29Colorectal Adenocarcinoma1.27
HeLaCervical Adenocarcinoma1.16
SiHaCervical Squamous Cell Carcinoma1.20
C-33 ACervical Carcinoma1.63
A549Lung Carcinoma2.99

Mechanistic Studies in Xenograft Tumor Models (e.g., HL-60 xenograft model)

Following promising results from in vitro cell-based assays, lead compounds are often advanced to in vivo studies using animal models to assess their anti-tumor efficacy. xenograft.net Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose. xenograft.net The HL-60 xenograft model, specifically, is utilized to study the anti-proliferative effects of therapeutic candidates on leukemia. xenograft.net

A key analog from the 3-amino-1H-thieno[3,2-c]pyrazole series, which demonstrated potent anti-proliferative activity in vitro, was evaluated for its efficacy in an HL-60 xenograft tumor model. researchgate.net The study reported that this representative compound exhibited good efficacy in this in vivo model, corroborating the potent activity observed in the cell-based assays. researchgate.net These findings suggest that the anti-tumor properties of this class of compounds observed at the cellular level can translate to a reduction in tumor growth in a living organism. researchgate.netxenograft.net

Mechanistic investigations in the related thieno[2,3-c]pyrazole analog, Tpz-1, revealed that in HL-60 leukemia cells, the compound interferes with critical signaling pathways and cytoskeletal components that are essential for cell shape, growth, and division. researchgate.netnih.gov Specifically, it was shown to induce apoptosis, or programmed cell death, in HL-60 cells. nih.gov While these specific mechanistic details were elucidated for a different isomer, the positive outcome in the HL-60 xenograft model for the 1H-thieno[3,2-c]pyrazole analog strongly supports the therapeutic potential of this compound family in treating leukemia. researchgate.net

Table 2: Summary of Findings in HL-60 Xenograft Tumor Model

Compound ClassModel SystemKey FindingsReference
3-amino-1H-thieno[3,2-c]pyrazole derivativeHL-60 Xenograft ModelThe compound demonstrated favorable pharmacokinetic properties and good anti-tumor efficacy. researchgate.net

Derivatization Strategies and Lead Optimization of 1h Thieno 3,2 C Pyrazole 5 Carboxylic Acid Scaffolds

Development of Novel Analogues for Enhanced Biological Activity

The generation of novel analogues of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid is a cornerstone of efforts to enhance their therapeutic potential. These endeavors are primarily guided by rational design principles informed by structure-activity relationships and, in some cases, complemented by the synthesis of compound libraries to explore a wider chemical space.

Rational Design based on SAR Insights

Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of new 1H-thieno[3,2-c]pyrazole derivatives with improved biological profiles. A notable area of investigation has been the development of inhibitors for various protein kinases, which are crucial targets in oncology and other diseases.

For instance, a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives were developed as potent inhibitors of Aurora kinases. Through systematic modifications of the scaffold, researchers identified a representative compound with low nanomolar inhibitory activity in anti-proliferation assays tandfonline.com. These studies highlighted the importance of specific substitutions on the thienopyrazole core for achieving high potency.

In another example focused on Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases like Alzheimer's, derivatives of N-(5-(pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)butanamide were synthesized. One such derivative emerged as a highly potent GSK-3β inhibitor with an IC50 value of 3.1 nM pressbooks.pub. The SAR from this study underscored the favorable interactions achieved by introducing a pyridine-3-yl group at the 5-position of the thienopyrazole ring.

The general synthetic approach to these derivatives often involves the initial synthesis of a key intermediate, such as methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, which can then be further modified to introduce diverse functionalities tandfonline.com.

Table 1: SAR Insights for 1H-Thieno[3,2-c]pyrazole Derivatives as Kinase Inhibitors

Target KinaseKey Structural ModificationsResulting Biological Activity
Aurora KinasesIntroduction of a 3-amino group and various substituents.Low nanomolar anti-proliferative activity.
GSK-3βAddition of a pyridine-3-yl group at the 5-position and a butanamide at the 3-position.Potent inhibition with an IC50 of 3.1 nM.

Combinatorial Chemistry Approaches for Library Synthesis

While specific documentation on high-throughput combinatorial synthesis of this compound libraries is not extensively detailed in the public domain, the principles of combinatorial chemistry are applicable to this scaffold. The synthesis of a diverse library of derivatives can be achieved by systematically varying the substituents at key positions of the thienopyrazole ring system.

Solid-phase synthesis offers a viable strategy for the rapid generation of such libraries. For example, a thiazolo-pyrimidinone derivative library was successfully developed using a facile solid-phase synthesis method, demonstrating the feasibility of such approaches for heterocyclic scaffolds youtube.com. This methodology could be adapted to the 1H-thieno[3,2-c]pyrazole core, allowing for the efficient creation of a multitude of analogues for biological screening. The process would typically involve anchoring the thienopyrazole scaffold to a solid support and then introducing a variety of building blocks through sequential chemical reactions.

Optimization of Selectivity Profiles

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to maximize efficacy and minimize side effects. For this compound derivatives, particularly those developed as kinase inhibitors, optimizing selectivity is a primary goal.

Achieving Kinase Selectivity through Structural Modifications

The high degree of conservation in the ATP-binding site of kinases presents a significant challenge in achieving selectivity. However, subtle structural modifications to the inhibitor can exploit minor differences between kinase active sites. For 1H-thieno[3,2-c]pyrazole-based inhibitors, this can be achieved by altering the nature and position of substituents.

For example, in the development of GSK-3β inhibitors, structural variations were explored to enhance selectivity. While some modifications improved activity, they also presented challenges with off-target effects on other kinases, such as those in the casein kinase family tandfonline.com. This highlights the delicate balance that must be achieved between potency and selectivity. The introduction of specific functional groups that can form unique interactions with amino acid residues outside the highly conserved ATP-binding pocket is a common strategy to enhance kinase selectivity.

Minimizing Off-Target Interactions

Minimizing off-target interactions is crucial for reducing the potential for adverse effects. This can be addressed through several strategies during the lead optimization phase. One approach is to systematically modify the lead compound to disfavor binding to known off-targets while maintaining or improving affinity for the desired target.

Computational methods, such as molecular docking and simulations, can be employed to predict potential off-target interactions and guide the design of more selective compounds pressbooks.pub. Additionally, screening compounds against a panel of relevant off-targets (e.g., a broad panel of kinases) can provide valuable data to inform further structural modifications. For the 1H-thieno[3,2-c]pyrazole scaffold, this would involve iterative cycles of design, synthesis, and biological testing to identify derivatives with the most favorable selectivity profiles.

Exploration of Metabolically Stable this compound Derivatives

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, including its half-life and oral bioavailability. Therefore, developing derivatives of this compound with improved metabolic stability is an important aspect of lead optimization.

General medicinal chemistry strategies can be applied to enhance the metabolic stability of this scaffold. One common approach is to identify "metabolic soft spots," which are sites on the molecule that are particularly susceptible to metabolism by enzymes such as cytochrome P450s. Once identified, these positions can be blocked or modified to hinder metabolic breakdown.

For aromatic and heteroaromatic systems like the thienopyrazole core, unsubstituted rings can be susceptible to oxidation. Strategies to mitigate this include the introduction of electron-withdrawing groups or additional heteroatoms into the ring system, which can make the ring more resistant to oxidative metabolism. For example, replacing a phenyl group with a pyridyl or pyrimidyl group has been shown to dramatically increase the metabolic half-life of compounds nih.gov.

Another strategy is the use of bioisosteres to replace metabolically labile functional groups with more stable alternatives that retain the desired biological activity. For instance, modifying or blocking positions prone to oxidation, such as certain alkyl groups, can lead to a significant improvement in metabolic stability.

While specific metabolic stability data for a wide range of this compound derivatives is not extensively published, the application of these established medicinal chemistry principles can guide the design of analogues with more favorable pharmacokinetic properties. Some studies on 3-amino-1H-thieno[3,2-c]pyrazole derivatives have reported favorable pharmacokinetic properties, suggesting that this scaffold is amenable to optimization for metabolic stability tandfonline.com.

Pharmacokinetic Property Modulation through Chemical Derivatization

The therapeutic efficacy of a drug is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For the this compound scaffold, medicinal chemists have explored various derivatization strategies to fine-tune these properties. A notable example of a derivative with a favorable pharmacokinetic profile is 3-(4-morpholin-4-yl-benzoylamino)-1H-thieno(3,2-c)pyrazole-5-carboxylic acid ((S)-1-phenyl-2-pyrrolidin-1-yl-ethyl)-amide, which has shown promise as an Aurora kinase inhibitor nih.gov. This highlights the potential of this scaffold for successful optimization.

Modulation of Absorption and Distribution Characteristics

The ability of a drug to be absorbed from its site of administration and distribute effectively to its target tissues is paramount. For orally administered drugs, this involves traversing the gastrointestinal tract and entering the systemic circulation. Key molecular properties influencing these processes include lipophilicity, solubility, and plasma protein binding.

Lipophilicity and Solubility Balance: A crucial aspect of optimizing absorption is achieving an optimal balance between lipophilicity (logP) and aqueous solubility. While sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. For the this compound core, derivatization of the carboxylic acid and the pyrazole (B372694) ring provides avenues to modulate this balance.

Amidation of the Carboxylic Acid: Conversion of the carboxylic acid at the 5-position to a variety of amides is a common strategy. This modification can increase lipophilicity and cell permeability by masking the ionizable carboxylic acid group. The choice of the amine component can be varied to systematically tune the physicochemical properties of the resulting compound.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group, while often important for target binding, can be a liability for oral absorption due to its ionizable nature at physiological pH. Bioisosteric replacement is a powerful strategy to overcome this challenge. Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides nih.govdrughunter.com. These groups can mimic the acidic proton and hydrogen bonding interactions of a carboxylic acid while offering improved lipophilicity and metabolic stability nih.govdrughunter.com.

Functional Group Rationale for Improved Absorption/Distribution
AmidesIncreased lipophilicity and membrane permeability.
TetrazolesMimic carboxylic acid interactions with improved lipophilicity.
Acyl SulfonamidesEnhanced metabolic stability and permeability compared to carboxylic acids.

Strategies for Improved Metabolic Stability

Identifying Metabolic Hotspots: The first step in improving metabolic stability is to identify the "soft spots" in the molecule that are susceptible to metabolic enzymes, primarily cytochrome P450 (CYP) enzymes. This is often done through in vitro studies using liver microsomes or hepatocytes.

Blocking Metabolic Pathways: Once metabolic hotspots are identified, several derivatization strategies can be employed to enhance metabolic stability:

Introduction of Blocking Groups: Placing metabolically robust groups, such as fluorine atoms or small alkyl groups, at or near the site of metabolism can sterically hinder the approach of metabolic enzymes.

Modification of Labile Functional Groups: Certain functional groups are inherently more susceptible to metabolism. For example, replacing a metabolically labile methoxy group with a more stable trifluoromethoxy group can significantly improve metabolic stability.

Heteroatom Substitution: The nature and position of heteroatoms in the scaffold can influence metabolic stability. Strategic replacement of a carbon atom with a nitrogen atom within an aromatic ring, for instance, can alter the electronic properties of the ring and reduce its susceptibility to oxidative metabolism.

The successful application of these derivatization strategies can lead to the development of this compound-based drug candidates with optimized pharmacokinetic profiles, paving the way for further preclinical and clinical development.

Future Research Directions and Academic Prospects of 1h Thieno 3,2 C Pyrazole 5 Carboxylic Acid

Emerging Synthetic Methodologies for Accessing Complex Derivatives

The development of novel and efficient synthetic routes to access structurally diverse derivatives of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid is a primary focus of current research. Traditional synthetic approaches often involve multi-step sequences that can be time-consuming and may lack the flexibility to introduce a wide range of functional groups. To address these limitations, researchers are exploring innovative strategies to streamline the synthesis and expand the chemical space of thienopyrazole derivatives.

One promising avenue is the application of modern cross-coupling reactions. Techniques such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, catalyzed by transition metals like palladium, are being employed for the late-stage functionalization of the thienopyrazole core. These methods allow for the introduction of various aryl, heteroaryl, and amino substituents with high efficiency and regioselectivity. Furthermore, C-H activation strategies are gaining traction as a more atom-economical approach to directly functionalize the thieno[3,2-c]pyrazole scaffold, thereby avoiding the need for pre-functionalized starting materials. The development of novel catalysts and reaction conditions is crucial for enhancing the scope and applicability of these methodologies.

Another area of active investigation is the use of multicomponent reactions (MCRs). MCRs offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The design of novel MCRs that incorporate the thienopyrazole core could significantly accelerate the discovery of new derivatives with diverse biological activities. Additionally, the exploration of photochemical and electrochemical methods for the synthesis and modification of thienopyrazoles presents an opportunity to access unique chemical transformations that are not achievable through conventional thermal methods.

Identification of Novel Biological Targets Beyond Current Scopes

While derivatives of this compound have shown promise against a range of biological targets, including kinases and G-protein coupled receptors, a vast landscape of potential new targets remains to be explored. High-throughput screening (HTS) of diverse thienopyrazole libraries against a wide array of cellular and biochemical assays is a key strategy for identifying novel biological activities. The use of phenotypic screening, which assesses the effects of compounds on cellular functions or disease models without a preconceived target, can be particularly valuable in uncovering unexpected therapeutic applications.

One area of significant potential is the targeting of protein-protein interactions (PPIs). PPIs play a critical role in numerous cellular processes, and their dysregulation is implicated in many diseases. The rigid, bicyclic structure of the thienopyrazole scaffold can serve as a template for the design of small molecules that can mimic key structural motifs at the interface of interacting proteins, thereby modulating their function. The development of computational models to predict the binding of thienopyrazole derivatives to specific PPI interfaces will be instrumental in guiding the design of potent and selective inhibitors.

Furthermore, the exploration of thienopyrazoles as modulators of epigenetic targets, such as histone-modifying enzymes and chromatin-remodeling proteins, represents another exciting frontier. Epigenetic dysregulation is a hallmark of cancer and other diseases, and small molecules that can restore normal epigenetic patterns have significant therapeutic potential. Screening thienopyrazole libraries for their ability to inhibit or activate key epigenetic enzymes could lead to the discovery of novel drug candidates.

Application in Chemical Biology as Mechanistic Probes

The unique structural and electronic properties of this compound derivatives make them valuable tools for chemical biology research. By incorporating specific functional groups, these molecules can be transformed into powerful probes to investigate complex biological processes and elucidate the mechanisms of action of bioactive compounds.

For example, the introduction of a fluorescent moiety onto the thienopyrazole scaffold can create fluorescent probes for imaging the subcellular localization and dynamics of their target proteins. These probes can be used in advanced microscopy techniques, such as confocal microscopy and super-resolution microscopy, to visualize biological events in real-time and with high spatial resolution. Similarly, the incorporation of photo-crosslinking groups or affinity tags can enable the identification of the direct binding partners of thienopyrazole derivatives within the complex cellular milieu through techniques like photo-affinity labeling and affinity purification coupled with mass spectrometry.

Moreover, thienopyrazole-based probes can be designed to be "smart" probes that respond to specific biological stimuli, such as changes in pH, redox state, or the presence of a particular enzyme. These responsive probes can provide valuable information about the cellular environment and the activity of specific biological pathways. The development of a diverse toolbox of thienopyrazole-based chemical probes will undoubtedly accelerate our understanding of fundamental biological processes and aid in the validation of new drug targets.

Interdisciplinary Research Opportunities in Materials Science and Analytical Chemistry

The versatile chemical nature of the 1H-thieno[3,2-c]pyrazole scaffold extends its potential applications beyond the realm of biology and medicine into materials science and analytical chemistry. The fused ring system provides a rigid and planar core that can be systematically functionalized to tune its electronic and photophysical properties.

In materials science, thienopyrazole derivatives are being explored as building blocks for the construction of novel organic electronic materials. By incorporating electron-donating and electron-accepting groups, it is possible to design thienopyrazole-based molecules with tailored energy levels for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to self-assemble into well-ordered structures is another desirable property for these applications, and the design of thienopyrazoles that can form stable supramolecular architectures is an active area of research.

In the field of analytical chemistry, the fluorescent properties of certain thienopyrazole derivatives can be harnessed for the development of chemosensors for the detection of environmentally and biologically important analytes. By conjugating the thienopyrazole fluorophore to a specific recognition element, such as a metal-binding ligand or a receptor for a particular biomolecule, it is possible to create sensors that exhibit a change in their fluorescence signal upon binding to the target analyte. These sensors could find applications in environmental monitoring, medical diagnostics, and food safety.

Challenges and Opportunities in the Academic Research Landscape of Thienopyrazoles

Despite the significant promise of this compound and its derivatives, several challenges remain to be addressed in the academic research landscape. A key challenge lies in the development of robust and scalable synthetic routes that can provide access to a wide diversity of analogs in sufficient quantities for extensive biological and materials science studies. Overcoming this hurdle will require continued innovation in synthetic methodology and the development of new catalytic systems.

Another challenge is the comprehensive elucidation of the structure-activity relationships (SAR) for various biological targets. This requires a multidisciplinary approach that combines synthetic chemistry, computational modeling, and a wide range of biological assays. A deeper understanding of the molecular interactions between thienopyrazole derivatives and their biological targets is essential for the rational design of more potent and selective compounds.

Q & A

Q. What are the established synthetic routes for 1H-thieno[3,2-c]pyrazole-5-carboxylic acid and its derivatives?

The synthesis often involves multi-step reactions using pyrazole-carbaldehydes as precursors. For example, methyl thioglycolate can react with substituted pyrazole-carbaldehydes in ethanol under basic conditions (e.g., anhydrous Na₂CO₃) to form thieno[2,3-c]pyrazole carboxylates . Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. Alternative routes include cyclocondensation reactions with thiophene derivatives or cyclopropane intermediates, as seen in structurally similar thieno[3,2-c]pyridine systems .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR and HRMS to confirm molecular structure and identify substituents (e.g., distinguishing between thieno and pyrazole ring systems) .
  • Chromatography : HPLC with UV detection to assess purity.
  • Thermal Analysis : Melting point determination (e.g., analogs show melting points ~256–270°C) and differential scanning calorimetry (DSC) .
  • Elemental Analysis : Verification of C, H, N, S content to validate stoichiometry.

Q. What functionalization strategies are effective for modifying the thieno-pyrazole core?

Common strategies include:

  • Electrophilic Substitution : Introducing halogens or nitro groups at reactive positions of the thiophene or pyrazole rings .
  • Carboxylic Acid Derivatization : Converting the -COOH group to amides or esters via coupling reagents (e.g., DCC, EDC) .
  • Fluorination : Trifluoromethyl groups can be introduced using fluorinated aryl halides under Pd-catalyzed cross-coupling conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) improve cross-coupling steps for fluorinated derivatives .
  • Byproduct Mitigation : Use scavenger resins or fractional crystallization to isolate intermediates, as demonstrated in racemization protocols for related thieno-pyridine systems .

Q. What methodologies are recommended for evaluating biological activity in drug discovery contexts?

  • In Vitro Assays : Screen for kinase inhibition or antimicrobial activity using cell-based models (e.g., MTT assays for cytotoxicity) .
  • Target Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins .
  • SAR Analysis : Compare activity of derivatives (e.g., trifluoromethyl-substituted analogs) to identify critical functional groups .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular Docking : Predict binding poses with target enzymes (e.g., kinases) using software like AutoDock or Schrödinger .
  • ADMET Prediction : Tools like SwissADME estimate LogP (optimal range ~3.0–4.0) and bioavailability based on structural analogs .
  • DFT Calculations : Analyze electron density maps to prioritize substituents with favorable electronic effects on reactivity .

Q. What strategies address contradictions in reported physicochemical data (e.g., LogP variability)?

  • Replicate Measurements : Use standardized shake-flask or HPLC methods for LogP determination to minimize inter-lab variability .
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., methyl-phenyl derivatives) to identify systematic errors .

Q. How should reactive intermediates (e.g., nitro or halogenated precursors) be handled safely?

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Personal Protective Equipment (PPE) : Use fume hoods, nitrile gloves, and eye protection, as recommended for pyrazole-thiol analogs .
  • Waste Management : Neutralize acidic byproducts before disposal, following protocols for thiophene-containing waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.